1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine
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Overview
Description
1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine is a chemical compound that belongs to the piperazine class. Piperazine derivatives are known for their diverse pharmacological activities, including antihistaminic, antipsychotic, and anti-allergic properties . This compound, in particular, has been studied for its potential therapeutic applications and its unique chemical structure, which includes a chlorophenyl and a methoxyphenyl group attached to a piperazine ring.
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine typically involves the reaction of 4-chlorobenzyl chloride with 4-methoxyphenylpiperazine under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine involves its interaction with histamine receptors, particularly the H1 receptor . By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing allergic symptoms and inflammation. The molecular targets include the histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-induced signaling cascades .
Comparison with Similar Compounds
1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine can be compared to other piperazine derivatives such as:
Levocetirizine: A potent antihistaminic agent with fewer side effects.
Diphenhydramine: A classic antihistamine known for its sedative effects.
Promethazine: Another antihistamine with antiemetic and sedative properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-22-18-8-6-17(7-9-18)21-12-10-20(11-13-21)14-15-2-4-16(19)5-3-15/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFDADHJDLSZHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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